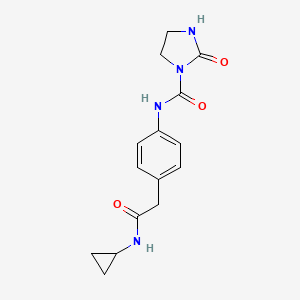

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of imidazolidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . The cyclopropylamino group attached to it suggests that it might have properties similar to other cyclopropylamines .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For instance, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used for structure elucidation .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Cyclopropylamines, for instance, have been involved in [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For instance, cyclopropylamines are generally polar due to the presence of the amine group .Wissenschaftliche Forschungsanwendungen

Antitumor Applications

- Antitumor Imidazotetrazines : Research on imidazotetrazines, which share structural motifs with the compound , has shown their potential as broad-spectrum antitumor agents. Studies have demonstrated their ability to act against leukemia, suggesting a mechanism where they may serve as prodrug modifications to release active agents under certain conditions (M. Stevens et al., 1984).

Heterocyclic Compound Synthesis

- Nitrogen-Containing Heterocycles : The synthesis of nitrogen-containing heterocycles, akin to the target compound, has been explored for their potential applications in drug development and material science. Such compounds have been shown to form through cyclization reactions, offering a variety of heterocyclic structures for further functional exploration (Y. Miyamoto, C. Yamazaki, 1994).

Enzyme Inhibition

- Ubiquitin Carboxyl-terminal Hydrolases : Compounds with similar structural features have been utilized in the study of enzyme inhibition, particularly focusing on ubiquitin carboxyl-terminal hydrolases. These studies involve the synthesis and application of compounds to selectively inhibit specific enzymatic activities, highlighting the potential for targeted therapeutic applications (P. Duerksen-Hughes et al., 1989).

Antimicrobial Agents

- Synthesis of Thiazolidinones : The development and biological evaluation of thiazolidinone derivatives for antimicrobial activity represents another area of research relevant to similar compounds. These studies underscore the potential of such molecules in combating a range of bacterial and fungal pathogens, contributing to the ongoing search for new antimicrobial agents (Divyesh Patel et al., 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O3/c20-13(17-11-5-6-11)9-10-1-3-12(4-2-10)18-15(22)19-8-7-16-14(19)21/h1-4,11H,5-9H2,(H,16,21)(H,17,20)(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSFNDJKESLUIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)N3CCNC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-2-oxoimidazolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Ethoxyethoxy)ethyl] azide](/img/structure/B2390416.png)

![N-[4-(acetylamino)phenyl]-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-(2,4-dimethylphenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2390424.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone](/img/structure/B2390426.png)

![Tert-butyl (3R)-3-[(1R)-1,2-dihydroxyethyl]morpholine-4-carboxylate](/img/structure/B2390427.png)

![Ethyl 2-[3-(4-nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2390432.png)

![methyl 3-{[(Z)-4,4,4-trifluoro-1-methyl-3-oxo-1-butenyl]amino}-2-thiophenecarboxylate](/img/structure/B2390433.png)